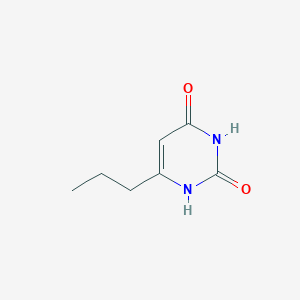

6-n-Propyluracil

描述

6-n-Propyluracil is a uracil derivative characterized by a propyl group (-CH2CH2CH3) substituted at the 6-position of the pyrimidine ring. Uracil, a foundational nucleobase in RNA, serves as the scaffold for this compound.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-n-Propyluracil can be achieved through several methods:

Lithiation Method: Introduction of an arylsulfanyl group into uracil by lithiation.

Nucleophilic Substitution: Introduction of an aryl sulfanyl group into uracil by nucleophilic substitution of the halogen in 6-chloropyrimidines.

Grignard Reagent Method: Reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate.

Cyclization Method: Cyclization of the initial ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates followed by transformation of the intermediate 6-methylsulfanyluracils.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of propylthiouracil with chloroacetic acid in water under heating conditions .

化学反应分析

Types of Reactions: 6-n-Propyluracil undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into its corresponding thiol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the 6-position of the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiol derivatives.

Substitution Products: Various substituted uracil derivatives.

科学研究应用

Taste Sensitivity and Genetic Variability

One of the primary applications of PROP is in evaluating individual differences in taste sensitivity. PROP is used to classify individuals into taster categories: super tasters, medium tasters, and non-tasters. This classification is based on genetic variations, particularly in the TAS2R38 gene, which encodes a bitter taste receptor. Research has demonstrated that individuals with different genotypes exhibit varying responses to PROP, which correlates with their ability to perceive bitterness.

Key Findings:

- A study reported that the use of supervised learning approaches allowed the automatic classification of PROP taster status with high precision (97%), facilitating research into taste physiology and food preferences .

- Another investigation highlighted that electrophysiological recordings from the tongue could objectively measure gustatory responses to PROP, revealing significant correlations between depolarization amplitudes and perceived bitterness based on taster status .

Nutritional Implications

PROP sensitivity has implications for dietary choices and nutritional health. Studies have shown that individuals who are sensitive to PROP tend to have lower acceptance of bitter foods, which can influence their dietary habits and overall nutrition.

Research Insights:

- A study found that PROP tasters rated caffeine solutions as more bitter compared to non-tasters, indicating a potential link between PROP sensitivity and preferences for specific food types .

- Additionally, genetic markers related to PROP tasting have been suggested as general indicators of oral sensations and food preferences, impacting dietary intake and nutritional status .

Health Correlations

Beyond taste perception, PROP sensitivity has been associated with various health outcomes. Research indicates that individuals' responses to PROP may correlate with physiological mechanisms controlling body mass index (BMI) and other metabolic factors.

Case Studies:

- A study examined the relationship between PROP sensitivity and salivary protein levels, suggesting that these biological markers could influence taste perception and dietary choices .

- Another investigation linked PROP sensitivity with dental health, proposing that it could serve as a screening tool for assessing the risk of dental caries due to its association with dietary habits .

Applications in Food Science

In food science, PROP is utilized to enhance understanding of flavor perception and consumer preferences. By studying how different populations respond to PROP, researchers can better design food products tailored to specific consumer tastes.

Food Preference Studies:

作用机制

6-n-Propyluracil exerts its effects by inhibiting the synthesis of thyroid hormones. It binds to thyroid peroxidase, thereby inhibiting the conversion of iodide to iodine. This action decreases the production of thyroxine (T4) and triiodothyronine (T3). Additionally, it interferes with the peripheral conversion of T4 to T3, reducing the overall activity of thyroid hormones .

相似化合物的比较

Key Identifiers :

- CAS Number : 13345-08-9 (referenced as "6-Propyluracil" in pharmaceutical standards) .

- Molecular Formula : Presumed to be C7H10N2O2 (uracil backbone: C4H4N2O2 + C3H7 propyl group).

- Molecular Weight: Not explicitly stated, but estimated as ~170.23 g/mol (based on thiouracil analog data) .

Structural Context: 6-n-Propyluracil belongs to a broader class of 6-substituted uracils, which include halogenated (e.g., 6-chlorouracil), alkylated (e.g., 6-methyluracil), and sulfur-containing variants (e.g., 6-n-Propylthiouracil) .

The following table and analysis highlight critical distinctions between this compound and structurally related uracil derivatives:

*Estimated based on thiouracil analog data.

Structural and Functional Insights:

Reactivity: Unlike 6-n-Propylthiouracil (which replaces the oxygen atom at the 2-position with sulfur), this compound retains the carbonyl group, reducing thiol-related reactivity but maintaining hydrogen-bonding capacity for nucleic acid interactions .

Biological Activity :

- 6-n-Propylthiouracil inhibits thyroid peroxidase, critical for thyroid hormone synthesis, whereas this compound’s role remains less defined. Evidence suggests it correlates with gut microbiota (e.g., Prevotella, Allobaculum), hinting at microbiome-mediated metabolic effects .

- Halogenated analogs like 6-chlorouracil are studied for antiviral properties, leveraging halogen electronegativity to disrupt enzyme binding .

Physicochemical Properties :

- Solubility : 6-n-Propylthiouracil’s solubility in water (1.1 g/L) is likely lower than unmodified uracil due to the propyl group, though exact data for this compound are lacking .

- Melting Point : Propyl substitution reduces melting points compared to smaller substituents (e.g., 6-methyluracil melts at 300–305°C), as bulkier groups disrupt crystal packing .

生物活性

6-n-Propyluracil (PROP) is a compound primarily recognized for its role in taste perception, particularly in the context of bitterness. Its biological activity extends beyond gustatory responses, influencing various physiological processes and health outcomes. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of PROP.

Overview of this compound

This compound is a thiouracil derivative that acts as an anti-thyroid agent, commonly used in studies related to thyroid function and taste sensitivity. Its structural characteristics allow it to interact with specific receptors involved in taste perception, particularly the TAS2R38 receptor, which is responsible for detecting bitter compounds.

Biological Activity and Mechanisms

1. Taste Sensitivity and Genetic Factors

Research indicates that PROP sensitivity varies among individuals due to genetic differences. The TAS2R38 gene plays a crucial role in this variability. Individuals classified as "super tasters" exhibit heightened sensitivity to PROP, which correlates with their genetic makeup (PAV/PAV diplotype) .

- Taste Phenotypes :

- Super Tasters (ST) : High sensitivity to bitterness.

- Medium Tasters (MT) : Moderate sensitivity.

- Non-Tasters (NT) : Low sensitivity.

Table 1 summarizes the relationship between PROP sensitivity and genetic variants:

| Taster Status | Genotype | Sensitivity Level |

|---|---|---|

| Super Taster | PAV/PAV | High |

| Medium Taster | PAV/AVI | Moderate |

| Non-Taster | AVI/AVI | Low |

2. Impact on Food Preferences

The genetic responsiveness to PROP has significant implications for dietary choices. Studies show that individuals with higher PROP sensitivity tend to reject more bitter foods, which can influence overall dietary habits and nutritional intake .

Case Studies

Case Study 1: Neonatal Exposure Effects

A study examined the effects of neonatal exposure to 6-n-propyl-2-thiouracil on male rats, revealing long-term alterations in liver function and gene expression related to DNA methylation . The findings suggest that early exposure to PROP can have lasting impacts on metabolic processes and liver health.

Case Study 2: Taste Sensitivity Assessment

In a community-based study involving adults aged 18-70, participants were tested for their taste responses to PROP using filter papers impregnated with the compound. Results indicated that women rated PROP as more bitter than men, highlighting gender differences in taste perception .

Research Findings

Recent studies have focused on the physiological implications of PROP beyond taste:

- Metabolic Implications : PROP sensitivity may influence energy metabolism and body composition through modulation of the endocannabinoid system . This suggests potential pathways linking taste perception with metabolic health.

- Taste Function Impairment : Disruption in taste sensitivity due to genetic factors can lead to altered eating behaviors and preferences, potentially impacting nutritional status and health outcomes .

常见问题

Basic Research Questions

Q. What are the established synthesis routes for 6-n-Propyluracil, and how do reaction conditions influence yield and purity?

- This compound (CAS 13345-08-9) is typically synthesized via nucleophilic substitution or condensation reactions. Key factors include temperature control (e.g., maintaining 60–80°C to avoid side products) and solvent selection (e.g., ethanol or DMF for optimal solubility). Purity is assessed using HPLC with UV detection (λ = 254 nm) . Yield optimization often involves stoichiometric adjustments of propylating agents and uracil derivatives, with yields ranging from 65% to 85% under controlled conditions.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic shifts at δ 1.05 ppm (triplet, propyl CH₃) and δ 8.15 ppm (singlet, uracil NH). Mass spectrometry (EI-MS) confirms molecular weight (MW 140.14 g/mol) via [M+H]⁺ peak at m/z 141. Infrared spectroscopy (IR) identifies functional groups, such as C=O stretching at 1680 cm⁻¹ .

Q. How is this compound utilized in preclinical studies, and what models are commonly employed?

- Preclinical studies often focus on its role as a thyroperoxidase inhibitor to modulate thyroid hormone synthesis. Rodent models (e.g., Sprague-Dawley rats) are used to assess dose-response relationships (5–50 mg/kg/day). Researchers must adhere to NIH guidelines for reporting experimental conditions, including randomization, blinding, and statistical power analysis (e.g., ANOVA with post-hoc Tukey tests) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activity of this compound across studies?

- Contradictions in efficacy (e.g., IC₅₀ variability in enzyme inhibition assays) may stem from differences in assay protocols (e.g., substrate concentration, incubation time). Meta-analyses of raw data, combined with sensitivity analyses (e.g., Monte Carlo simulations), can identify protocol-dependent outliers. Cross-validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is recommended to confirm binding affinities .

Q. What strategies optimize this compound’s bioavailability in in vivo studies?

- Bioavailability challenges arise from its low solubility (logP = 1.2). Strategies include co-crystallization with cyclodextrins (e.g., β-CD) to enhance dissolution rates or nanoparticle encapsulation (e.g., PLGA polymers) for sustained release. Pharmacokinetic studies in murine models should quantify plasma half-life (t₁/₂) via LC-MS/MS, with sampling intervals ≤30 minutes .

Q. How do computational methods aid in predicting this compound’s interactions with biological targets?

- Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to thyroperoxidase. Key parameters include binding free energy (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with Glu798 and His642 residues. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) further validate electronic properties affecting reactivity .

Q. What statistical approaches are critical for analyzing dose-dependent toxicity data in long-term studies?

- Nonlinear mixed-effects modeling (NONMEM) identifies dose-toxicity relationships, while Kaplan-Meier survival curves assess time-to-event outcomes (e.g., hepatotoxicity). Researchers must report confidence intervals (95% CI) and effect sizes (Cohen’s d ≥ 0.8) to meet NIH reproducibility standards .

Q. Methodological Guidelines

- Experimental Design : Use factorial designs (e.g., 2×2 ANOVA) to test interactions between dose and administration routes (oral vs. intraperitoneal) .

- Data Validation : Cross-reference NMR/LC-MS data with public databases (e.g., PubChem CID 114941) to ensure compound integrity .

- Ethical Compliance : Document IACUC-approved protocols for animal studies, including humane endpoints and sample size justification .

属性

IUPAC Name |

6-propyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUTYIOWQFQGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158113 | |

| Record name | 6-n-Propyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13345-08-9 | |

| Record name | 6-n-Propyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC58559 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-n-Propyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。